2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzenesulfonamide core substituted with methoxy groups and a pyrrolidinone ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This intermediate is then reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex.
N-Phenylpyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness
2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.
Properties
IUPAC Name |
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(25-2)17(11-15)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOSWWTUZIJLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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